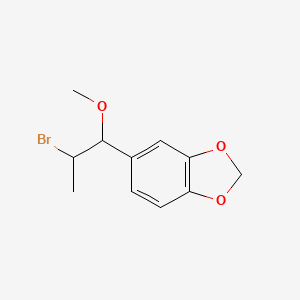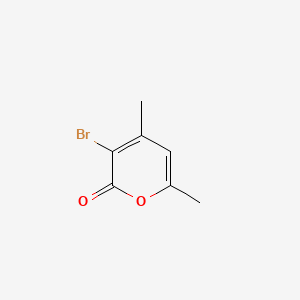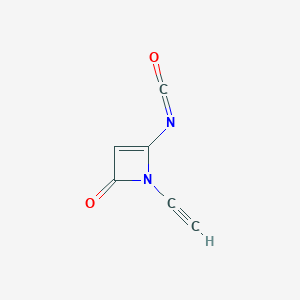
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) is a chemical compound with the molecular formula C9H5NO It is known for its unique structure, which includes an ethynyl group and an isocyanato group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) typically involves the reaction of an ethynyl-substituted benzene derivative with phosgene or a similar reagent to introduce the isocyanato group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isocyanato group, leading to the formation of amines or other derivatives.
Substitution: The ethynyl and isocyanato groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) exerts its effects involves its reactive functional groups. The isocyanato group can form covalent bonds with nucleophiles, while the ethynyl group can participate in various addition reactions. These interactions allow the compound to modify other molecules and materials, making it a versatile tool in chemical synthesis and research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-ethynyl-4-isocyanato-: Similar structure but lacks the azetone ring.
Phenyl isocyanate: Contains the isocyanato group but lacks the ethynyl group.
Ethynylbenzene: Contains the ethynyl group but lacks the isocyanato group.
Uniqueness
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) is unique due to the presence of both the ethynyl and isocyanato groups on the benzene ring, which provides a combination of reactivity and versatility not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C6H2N2O2 |
|---|---|
Molekulargewicht |
134.09 g/mol |
IUPAC-Name |
1-ethynyl-4-isocyanatoazet-2-one |
InChI |
InChI=1S/C6H2N2O2/c1-2-8-5(7-4-9)3-6(8)10/h1,3H |
InChI-Schlüssel |
IVJAPMCTVMIXKX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CN1C(=CC1=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
![Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)

![N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)
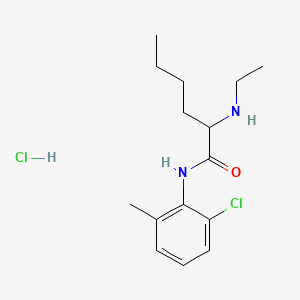
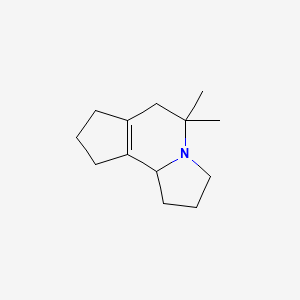
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)


![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
